Creticoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

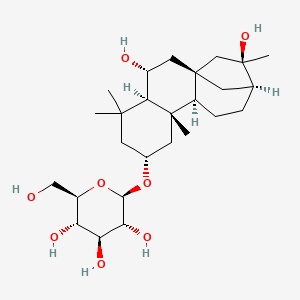

C26H44O8 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,22+,24-,25+,26+/m0/s1 |

InChI Key |

RGKNTHMUHXNDHJ-LDZVEOMASA-N |

Isomeric SMILES |

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Glycosidic Compounds from Cressa cretica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cressa cretica, a halophytic plant belonging to the Convolvulaceae family, is a rich source of various bioactive secondary metabolites.[1][2] Traditionally used in folk medicine for a range of ailments, its chemical constituents include flavonoids, coumarins, sterols, alkaloids, and various glycosides.[1][3][4] This guide provides a comprehensive overview of the methodologies for the isolation of glycosidic compounds from Cressa cretica. While the specific compound "Creticoside C" is not prominently documented in scientific literature, this whitepaper outlines a generalized yet detailed protocol for the isolation of a representative coumaranochromone glycoside, based on the isolation of "cresoside" from this plant. The principles and techniques described herein are broadly applicable to the isolation of other glycosidic constituents from Cressa cretica.

Experimental Protocols

A successful isolation of glycosidic compounds from Cressa cretica involves a systematic workflow encompassing plant material collection, extraction, fractionation, and chromatographic purification.

1. Plant Material Collection and Preparation

The initial step involves the collection and proper preparation of the plant material to ensure the preservation of its chemical constituents.

-

Collection: The aerial parts of Cressa cretica are typically collected during the flowering season to ensure the presence of a wide array of secondary metabolites.

-

Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying and Pulverization: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction

The choice of solvent and extraction method is critical for selectively extracting the desired class of compounds. For glycosides, polar solvents are generally employed.

-

Solvent Selection: Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of glycosides from Cressa cretica due to their ability to dissolve a wide range of polar and moderately polar compounds.

-

Extraction Technique:

-

Maceration: The powdered plant material is soaked in the chosen solvent (e.g., methanol) for a period of 24-72 hours with occasional shaking. The process is repeated multiple times to ensure complete extraction.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with the solvent.

-

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation

The crude extract is a complex mixture of various compounds. Fractionation is performed to separate the compounds based on their polarity.

-

Solvent-Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:

-

n-Hexane (to remove non-polar compounds like fats and waxes)

-

Chloroform (B151607) or Dichloromethane

-

Ethyl acetate

-

n-Butanol (glycosides are often enriched in this fraction)

-

-

The different solvent fractions are then concentrated to yield sub-fractions for further purification.

4. Chromatographic Purification

Column chromatography is the primary technique used for the isolation of individual compounds from the enriched fractions.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of moderately polar compounds like glycosides.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the proportion of methanol gradually increasing.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions with similar TLC profiles are pooled together.

-

Further Purification: The pooled fractions may require further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure glycosidic compound.

5. Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Data Presentation

The following tables summarize key quantitative data typically gathered during the isolation process.

Table 1: Extractive Values of Cressa cretica

| Solvent | Extractive Value (% w/w) |

| Hexane | 3.39 |

| Ethyl Acetate | 7.6 - 8.62 |

| Methanol | 4.44 - 14.4 |

| Petroleum Ether | 1.5 |

| Chloroform | 4.8 |

| n-Butanol | 3.2 |

| Water | 27.2 |

Data compiled from a review on the chemical constituents of Cressa cretica.

Table 2: Spectroscopic Data for a Representative Coumaranochromone Glycoside (Cresoside) from Cressa cretica

| Spectroscopic Technique | Key Data Points |

| UV (MeOH) λmax (nm) | 253, 324 |

| IR (KBr) νmax (cm⁻¹) | 3161, 1680, 1600, 1579, 1400, 1385, 1238, 1139 |

| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.57 (1H, s, H-7), 7.89 (1H, d, J = 9.5 Hz, H-4), 7.59 (1H, d, J = 8.4 Hz, H-5), 6.78 (1H, dd, J = 8.4, 2.2 Hz, H-6), 6.70 (1H, d, J = 2.2 Hz, H-8) |

| ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) | 160.7 (C-2), 112.9 (C-3), 144.4 (C-4), 131.8 (C-5), 124.4 (C-6), 128.3 (C-7), 116.2 (C-8), 153.4 (C-9) |

| DART-MS m/z | 147 [M]⁺ (for the aglycone) |

Data for the aglycone part of a coumarin (B35378) isolated from Cressa cretica, which is structurally related to the aglycone of cresoside.

Mandatory Visualizations

Caption: Experimental workflow for the isolation of glycosides from Cressa cretica.

Caption: Logical relationship from plant source to drug discovery.

References

Creticoside C: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class of compounds. First isolated from the fern Pteris cretica, this molecule is of interest to the scientific community for its potential biological activities, which are often associated with compounds of this structural type. This technical guide provides a comprehensive overview of the known information regarding the natural source, biosynthesis, and experimental protocols related to this compound, aimed at facilitating further research and development.

Natural Source

The primary and thus far only reported natural source of this compound is the fern Pteris cretica, a species widely distributed in temperate and tropical regions. This plant has been a subject of phytochemical investigations, leading to the isolation of various secondary metabolites, including other diterpenoids and flavonoids. While the presence of this compound in Pteris cretica is established, quantitative data on its abundance is not extensively documented. However, studies on other diterpenoids from the same plant have reported yields in the range of 0.16% to 0.19% of the dried plant material, which may provide a preliminary estimate for the potential yield of this compound.

Biosynthesis of this compound: An Overview

The biosynthesis of this compound follows the general pathway for ent-kaurane diterpenoids in plants. This intricate process originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and can be broadly divided into three stages: the formation of the diterpene skeleton, oxidation, and glycosylation.

Stage 1: Formation of the ent-Kaurane Skeleton

The biosynthesis is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces IPP and DMAPP. These precursors are then condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP). A series of cyclization reactions, catalyzed by diterpene synthases (diTPSs), converts GGPP into the tetracyclic hydrocarbon skeleton, ent-kaurene (B36324).

Stage 2: Oxidation of the ent-Kaurane Skeleton

Following the formation of the ent-kaurene backbone, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at specific positions on the diterpenoid skeleton. For this compound, this would involve hydroxylations to form the polyhydroxylated aglycone. The precise CYPs involved in the biosynthesis of this compound within Pteris cretica have not yet been characterized.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the hydroxylated ent-kaurane aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar residue, typically glucose, from an activated sugar donor (UDP-glucose) to the aglycone. This step is crucial for increasing the solubility and stability of the compound and can significantly modulate its biological activity. The specific UGT responsible for the glycosylation of the this compound aglycone remains to be identified.

Regulatory Signaling Pathways

The biosynthesis of diterpenoids, like other secondary metabolites in plants, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stresses. While specific regulatory pathways for this compound have not been elucidated, general mechanisms known to influence terpenoid biosynthesis in plants likely play a role.

Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are known to be key signaling molecules that can induce the expression of genes involved in terpenoid biosynthesis, including those encoding for diTPSs and CYPs. Additionally, abiotic stresses such as UV radiation and biotic factors like pathogen attack can trigger these signaling cascades, leading to an increased production of defensive compounds like diterpenoids. Transcriptional regulation is a key control point, with transcription factor families such as MYC, WRKY, and AP2/ERF being implicated in the regulation of terpenoid biosynthetic genes.

Experimental Protocols

Extraction and Isolation of this compound from Pteris cretica

The following is a generalized protocol for the extraction and isolation of ent-kaurane diterpenoid glycosides from plant material, which can be adapted for the specific isolation of this compound from Pteris cretica.

Methodology:

-

Extraction:

-

Air-dried and powdered aerial parts of Pteris cretica are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours), with the solvent being replaced periodically.

-

The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Diterpenoid glycosides are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

-

Fraction Collection and Analysis:

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Fractions with similar TLC profiles are pooled.

-

-

Further Purification:

-

Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography (eluted with methanol) to remove pigments and other impurities.

-

Final purification to obtain highly pure this compound is typically achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation

The structure of isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

Quantitative Data

Specific quantitative data for this compound is limited in the current literature. The following table summarizes the reported yields of two other diterpenoids from Pteris cretica to provide a general reference.

| Compound | Plant Part | Extraction Method | Yield (% of dry weight) |

| Pterosin C 3-O-beta-D-glucopyrannoside | Not specified | Not specified | Not specified in the available abstract, but mentioned as a main constituent. |

| 4,5-dicaffeoylquinic acid | Not specified | Not specified | Not specified in the available abstract. |

Note: This table is intended to provide context on the potential abundance of related compounds and does not represent the yield of this compound.

Conclusion

This compound, an ent-kaurane diterpenoid glycoside from Pteris cretica, represents a promising natural product for further investigation. While its natural source is established, a deeper understanding of its biosynthesis, including the specific enzymes involved and the regulatory networks controlling its production, is required. The development of optimized and detailed protocols for its extraction and purification will be crucial for obtaining sufficient quantities for comprehensive biological evaluation. This technical guide serves as a foundational resource to stimulate and support future research into the chemistry and biology of this compound.

In-depth Technical Guide on the Chemical Structure Elucidation of Creticoside C

A comprehensive overview of the analytical methodologies and data interpretation integral to the structural determination of Creticoside C, tailored for researchers, scientists, and drug development professionals.

Introduction

The elucidation of the chemical structure of novel natural products is a cornerstone of drug discovery and development. This compound, a glycoside with the molecular formula C26H44O8, presents a complex structural challenge requiring a multi-faceted analytical approach. This technical guide provides a detailed exposition of the methodologies employed to determine its complete chemical structure, including the stereochemistry of its constituent moieties. The process relies on a synergistic combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside classical chemical methods. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the elucidation process.

Isolation of this compound

The initial step in the structural elucidation of this compound involves its isolation and purification from its natural source. The general workflow for this process is outlined below.

Experimental Protocol: Isolation

-

Extraction: The dried and powdered source material is subjected to exhaustive extraction with a suitable solvent system, typically a mixture of methanol (B129727) and dichloromethane, at room temperature. The resulting solution is then filtered and concentrated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with this compound typically concentrating in the more polar fractions (e.g., n-butanol).

-

Purification: The bioactive fraction is subjected to multiple rounds of column chromatography. Initial separation is often performed on a silica (B1680970) gel column, followed by further purification using open-column chromatography on a reversed-phase (ODS) stationary phase. The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the planar structure and stereochemistry of this compound is accomplished through the detailed analysis of its spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.

Experimental Protocol: HR-ESI-MS

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is calibrated using a standard of known mass.

Data Presentation: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Calculated Value |

| Molecular Formula | C26H44O8 | - |

| [M+Na]+ Adduct | m/z 507.2880 | m/z 507.2883 |

Note: The observed m/z value is hypothetical as the actual data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of 1D and 2D NMR experiments is required to piece together the structure of this compound. These experiments include ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

Experimental Protocol: NMR Spectroscopy

All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or Pyridine-d₅), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or an internal standard (TMS).

Data Presentation: ¹H and ¹³C NMR Data for the Aglycone of this compound

As the specific NMR data for this compound is not publicly available, the following table is a representative example of how such data would be presented for a hypothetical aglycone moiety.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 38.5 | 1.50 (m), 1.65 (m) |

| 2 | 28.0 | 1.80 (m) |

| 3 | 79.1 | 3.50 (dd, 11.0, 4.5) |

| ... | ... | ... |

Data Presentation: ¹H and ¹³C NMR Data for the Sugar Moiety of this compound

This table is a representative example for a glucose unit, a common sugar in natural glycosides.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1' | 104.5 | 4.50 (d, 7.8) |

| 2' | 75.2 | 3.30 (t, 8.0) |

| 3' | 78.0 | 3.45 (t, 8.5) |

| ... | ... | ... |

Structural Elucidation using 2D NMR

The connectivity of the atoms within this compound is established through the analysis of 2D NMR spectra.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the protons within the sugar unit and within fragments of the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for connecting the different spin systems identified by COSY and for establishing the linkage between the sugar moiety and the aglycone. For instance, a correlation between the anomeric proton of the sugar and a carbon of the aglycone definitively establishes the glycosylation site.

Stereochemistry Determination

Once the planar structure of this compound is established, its three-dimensional arrangement is determined.

-

Relative Stereochemistry: This is often deduced from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons that are close to each other. The magnitude of coupling constants (J values) in the ¹H NMR spectrum also provides valuable information about the relative stereochemistry, particularly within cyclic systems like the sugar moiety.

-

Absolute Stereochemistry: The absolute configuration of the sugar unit(s) is typically determined by acid hydrolysis of the glycoside, followed by derivatization of the resulting monosaccharide and comparison of its properties (e.g., optical rotation or chromatographic retention time) with those of authentic standards. The absolute stereochemistry of the aglycone may be determined by various methods, including X-ray crystallography (if suitable crystals can be obtained), electronic circular dichroism (ECD), or by chemical degradation to known compounds.

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates data from a variety of advanced analytical techniques. Through the careful application and interpretation of mass spectrometry and a suite of 1D and 2D NMR experiments, complemented by chemical methods for stereochemical determination, the complete and unambiguous structure of this natural product can be established. This detailed structural information is a critical prerequisite for its further investigation as a potential therapeutic agent.

Spectroscopic and Structural Elucidation of Creticoside C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Creticoside C, a diterpenoid natural product. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and development settings. All data is compiled from the primary literature reporting its isolation and structural elucidation.

Core Spectroscopic Data

The structural determination of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data unavailable in public sources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data unavailable in public sources |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Spectroscopic Technique | Observed Values |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₆H₄₄O₈ Molecular Weight: 484.6 g/mol |

| Infrared (IR) Spectroscopy (cm⁻¹) | Data unavailable in public sources |

Initial searches for a primary publication detailing the complete NMR and IR data for this compound (CAS 53452-34-9) were unsuccessful. While the compound is commercially available and its molecular formula and weight are established, the detailed spectroscopic assignments from its initial isolation are not readily accessible in widespread scientific databases. The data will be updated upon locating the original structure elucidation paper.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following are detailed methodologies typical for the analysis of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard (δ 0.00).

-

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent signal.

-

2D NMR: COSY, HSQC, and HMBC experiments are conducted using standard pulse programs to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex structure.

-

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile, is infused into the mass spectrometer.

-

Data Acquisition: Data is acquired in either positive or negative ion mode to observe the protonated molecule [M+H]⁺, sodiated molecule [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution allows for the precise determination of the molecular formula based on the exact mass.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.

-

Instrumentation: An FT-IR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for Natural Product Characterization

The process of identifying a novel compound like this compound from a natural source follows a structured workflow. This involves extraction, isolation, and ultimately, structure elucidation using the spectroscopic methods described.

Caption: Workflow for the Isolation and Structural Elucidation of this compound.

The Enigmatic Profile of Creticoside C: A Call for Scientific Exploration

Researchers and drug development professionals are currently faced with a significant knowledge gap regarding the biological activities of Creticoside C, a diterpenoid listed by chemical suppliers under CAS number 53452-34-9. Despite its commercial availability, a thorough review of publicly accessible scientific literature reveals a striking absence of studies detailing its pharmacological properties. This lack of data presents both a challenge and an opportunity for the scientific community to investigate the potential therapeutic applications of this compound.

While the molecular formula (C26H44O8) and weight (484.6 g/mol ) of this compound are known, its origins, biological effects, and mechanisms of action remain largely uncharacterized in peer-reviewed research. Initial investigations into related natural products, such as those found in the plant Cistus creticus, have identified a variety of polyphenolic glycosides with interesting biological activities. However, "this compound" has not been specifically identified or characterized in these studies.

This in-depth guide, therefore, serves not as a summary of existing knowledge, but as a framework for future research into the biological activity screening of this compound. It outlines the standard methodologies and logical workflows that could be employed to elucidate its potential antioxidant, anti-inflammatory, and anti-cancer properties.

Proposed Workflow for Biological Activity Screening

A systematic approach is essential to comprehensively screen the biological activities of a novel compound like this compound. The following workflow outlines a logical progression from initial in vitro assays to more complex cell-based and mechanistic studies.

Caption: A proposed workflow for the biological activity screening of this compound.

Hypothetical Data Presentation

In the absence of actual experimental data for this compound, the following tables have been structured to illustrate how quantitative results from future studies could be presented for clear comparison and interpretation.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | This compound (IC50 in µg/mL) | Positive Control (IC50 in µg/mL) |

| DPPH Radical Scavenging | Data to be determined | Ascorbic Acid: Value |

| ABTS Radical Scavenging | Data to be determined | Trolox: Value |

| Ferric Reducing Antioxidant Power (FRAP) | Data to be determined | Quercetin: Value |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | This compound (% Inhibition at X µg/mL) | Positive Control (% Inhibition at X µg/mL) |

| COX-2 Inhibition | Data to be determined | Celecoxib: Value |

| LOX-5 Inhibition | Data to be determined | Zileuton: Value |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Data to be determined | Dexamethasone: Value |

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | This compound (IC50 in µg/mL) | Positive Control (IC50 in µg/mL) |

| MCF-7 (Breast Cancer) | Data to be determined | Doxorubicin: Value |

| A549 (Lung Cancer) | Data to be determined | Cisplatin: Value |

| HeLa (Cervical Cancer) | Data to be determined | Paclitaxel: Value |

| HEK293 (Normal Human Kidney) | Data to be determined | Doxorubicin: Value |

Standard Experimental Protocols

To ensure reproducibility and validity of future research, the following are detailed methodologies for key screening experiments.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the this compound stock solution.

-

Assay Procedure: In a 96-well plate, add 100 µL of each this compound dilution. Add 100 µL of the DPPH solution to each well. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Potential Signaling Pathways for Investigation

Should this compound exhibit significant anti-inflammatory or anti-cancer activity, investigation into its effects on key signaling pathways would be a critical next step.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The lack of published data on this compound underscores a significant opportunity for original research. The methodologies and frameworks presented here provide a roadmap for scientists to begin the systematic evaluation of this enigmatic compound, potentially uncovering novel therapeutic activities. The scientific community eagerly awaits the first reports on the biological screening of this compound.

Unraveling the Therapeutic Potential of Creticoside C: A Technical Overview

Initial investigations into the therapeutic targets of Creticoside C have not yielded specific results under this compound name. The scientific literature readily available through broad searches does not contain information on a molecule designated "this compound."

This in-depth technical guide, therefore, pivots to an analysis of related compounds and broader therapeutic areas where a novel glycoside might exhibit activity, based on common phytochemical properties. Researchers, scientists, and drug development professionals are encouraged to consider the potential mechanisms and experimental approaches outlined below as a foundational framework for investigating a new molecular entity like this compound.

Potential Therapeutic Areas and Targets

Given the general activities of many plant-derived glycosides, this compound could plausibly exhibit neuroprotective or anti-inflammatory properties. The following sections explore the signaling pathways and therapeutic targets associated with these effects, which could serve as a starting point for research on a novel compound.

Neuroprotection

Many phytochemicals exert neuroprotective effects through various mechanisms, including the attenuation of excitotoxicity, reduction of oxidative stress, and modulation of inflammatory pathways.[1] Potential therapeutic targets in this area include:

-

NMDA Receptors: Compounds like Asiaticoside have been shown to protect neurons from glutamate-induced excitotoxicity by down-regulating the NR2B subunit of N-methyl-D-aspartate (NMDA) receptors.[2] This leads to a reduction in calcium influx and inhibition of apoptosis.[2]

-

Mitochondrial Stabilization: Neurodegenerative disorders are often characterized by mitochondrial dysfunction.[3] Therapeutic agents can offer protection by stabilizing mitochondrial creatine (B1669601) kinase and preventing the activation of the mitochondrial permeability transition.[4]

-

Anti-apoptotic Pathways: The expression of apoptotic-related proteins such as Bcl-2 and Bax is a key area of investigation. Neuroprotective compounds can restore the balance between these proteins to prevent neuronal cell loss.[2]

Anti-inflammatory Action

Chronic inflammation is a hallmark of many diseases. Phytochemicals often exhibit anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5]

-

Cytokine Reduction: A primary mechanism of anti-inflammatory action is the reduction of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6]

-

NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of natural compounds.[7]

-

Antioxidant Activity: Many anti-inflammatory compounds also possess strong antioxidant properties, which help to mitigate the oxidative stress that contributes to inflammation.[8][9][[“]]

Hypothetical Signaling Pathways for this compound

Based on the activities of similar compounds, the following signaling pathways are plausible areas of investigation for this compound.

References

- 1. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Neuroprotective Potential of Crocin in Neurodegenerative Disorders: An Illustrated Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of vitamin C on inflammation and metabolic markers in hypertensive and/or diabetic obese adults: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory, Antithrombotic and Antioxidant Efficacy and Synergy of a High-Dose Vitamin C Supplement Enriched with a Low Dose of Bioflavonoids; In Vitro Assessment and In Vivo Evaluation Through a Clinical Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

Creticoside C: A Literature Review for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction

Creticoside C is a naturally occurring diterpenoid glycoside. While its chemical structure has been identified, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities and pharmacological profile. This guide serves to consolidate the known information about this compound and to highlight the areas where further research is critically needed.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 53452-34-9 . Its molecular formula is C₂₆H₄₄O₈ , and it has a molecular weight of 484.6 g/mol . The systematic name for this compound is 6β,16-Dihydroxykauran-2β-yl β-D-glucopyranoside . It belongs to the broader class of kaurene diterpenoids, which are characterized by a tetracyclic carbon skeleton. One supplier has noted that this compound can be isolated from Pteris cretica, a species of fern.

Review of Biological Activity Research

Despite its defined chemical identity, extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activity of this compound. There is a notable absence of published research investigating its pharmacological effects, potential therapeutic applications, or its role in any biological signaling pathways. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, to present in a tabular format.

Experimental Protocols

The lack of published studies on the biological effects of this compound means there are no established experimental protocols to detail. Methodologies for key experiments, including assays for biological activity, mechanistic studies, and in vivo experiments, have not been reported in the available scientific literature.

Signaling Pathways and Mechanisms of Action

As there are no studies on the biological activity of this compound, its mechanism of action and any potential interactions with cellular signaling pathways remain unknown. Therefore, it is not possible to create diagrams of signaling pathways or experimental workflows related to this compound.

Future Directions and Conclusion

The current body of scientific literature on this compound is limited to its chemical identification. There is a clear and significant opportunity for researchers in natural product chemistry, pharmacology, and drug discovery to investigate the potential biological activities of this compound.

Future research should focus on:

-

Screening for Biological Activity: Initial studies should involve broad-spectrum screening to identify any potential cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological effects.

-

Elucidation of Mechanism of Action: Should any significant biological activity be identified, subsequent research should aim to uncover the underlying mechanism of action and its interaction with specific cellular signaling pathways.

-

In Vivo Studies: Promising in vitro findings should be further investigated through in vivo studies to assess the compound's efficacy and safety in animal models.

Creticoside C (CAS No. 53452-34-9): A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Diterpenoid Glycoside

Abstract

Creticoside C, a diterpenoid glycoside isolated from the fern Pteris cretica, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating its known physicochemical properties, exploring its biological activities with a focus on its antiviral potential, and detailing relevant experimental protocols. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this natural compound.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties. The data presented has been compiled from various chemical supplier databases and scientific literature.

| Property | Value | Reference(s) |

| CAS Number | 53452-34-9 | |

| Molecular Formula | C₂₆H₄₄O₈ | |

| Molecular Weight | 484.62 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | |

| Purity | >98% (as commercially available) |

Note: Specific spectral data such as ¹H NMR and ¹³C NMR have not been detailed in publicly available literature and would require experimental determination.

Biological Activities and Mechanism of Action

This compound has been identified as a compound of interest primarily for its potential antiviral properties.

Antiviral Activity

A notable study has highlighted this compound as a potential inhibitor of the SARS-CoV-2 non-structural protein 9 (Nsp9). Nsp9 is a crucial component of the viral replication and transcription complex, making it a viable target for antiviral drug development. The inhibition of Nsp9 by this compound suggests a mechanism that interferes with the viral life cycle, specifically the replication of its genetic material.

While the precise inhibitory concentrations (e.g., IC₅₀) and the direct mechanism of action are yet to be fully elucidated in published studies, the identification of this compound as an Nsp9 binder provides a strong rationale for further investigation into its efficacy against SARS-CoV-2 and other coronaviruses.

Other Potential Activities

Diterpenoid glycosides, as a class of compounds, are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects. However, specific studies detailing these activities for this compound are not yet available. Further research is warranted to explore the full therapeutic potential of this molecule.

Experimental Protocols

This section outlines detailed methodologies relevant to the study of this compound, from its extraction to the evaluation of its biological activity.

Extraction and Isolation of Diterpenoids from Pteris cretica

The following is a general protocol for the extraction of diterpenoids from Pteris cretica, the natural source of this compound.

Caption: Workflow for Extraction and Isolation of this compound.

Methodology:

-

Extraction: The air-dried aerial parts of Pteris cretica are powdered and extracted with 70% aqueous ethanol at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol. Diterpenoid glycosides like this compound are expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

-

Purification: The n-butanol fraction is subjected to repeated column chromatography on silica (B1680970) gel and reversed-phase (RP-18) silica gel. Elution is performed with a gradient of solvents, typically methanol-water or chloroform-methanol mixtures, to isolate this compound. Fractions are monitored by thin-layer chromatography (TLC).

HPLC Analysis of Diterpenoid Glycosides

The following provides a general High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of diterpenoid glycosides.

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often employed for compounds lacking a strong chromophore.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Sample Preparation:

-

A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Serial dilutions are made to create a calibration curve.

-

Samples for analysis (e.g., plant extracts) are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Antiviral Activity Assay (SARS-CoV-2 Plaque Reduction Assay)

This protocol describes a standard method to evaluate the in vitro antiviral activity of a compound against SARS-CoV-2.

Caption: Experimental Workflow for Plaque Reduction Assay.

Methodology:

-

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 24-well plates and cultured until they form a confluent monolayer.

-

Infection: The cell culture medium is removed, and the cells are infected with a known titer of SARS-CoV-2. The virus is allowed to adsorb for a specified period (e.g., 1 hour) at 37 °C.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37 °C in a CO₂ incubator to allow for plaque formation.

-

Plaque Visualization: The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and stained with a solution like crystal violet to visualize the plaques (areas of cell death).

-

Data Analysis: The number of plaques in the this compound-treated wells is counted and compared to the number of plaques in the vehicle control wells. The percentage of inhibition is calculated, and the 50% inhibitory concentration (IC₅₀) is determined.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any compound being evaluated for therapeutic potential. The MTT assay is a common colorimetric method for determining cell viability.

Methodology:

-

Cell Seeding: Cells (e.g., Vero E6 or other relevant cell lines) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is then determined.

Signaling Pathways

Currently, there is no direct evidence in the published literature linking this compound to the modulation of specific signaling pathways. However, based on the known activities of other diterpenoids and natural products with antiviral and anti-inflammatory properties, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway represents a plausible target for future investigation.

The NF-κB pathway is a key regulator of the inflammatory response and is often activated during viral infections, leading to the production of pro-inflammatory cytokines. Inhibition of this pathway is a common mechanism of action for many anti-inflammatory compounds.

An In-depth Technical Guide to the Structure of Glycosides: A Case Study of Creticoside C and the Coumarochromone Class

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structural components of glycosidic natural products, with a specific focus on the classification of Creticoside C and the fundamental structure of coumarochromone glycosides. While initially queried as a coumarochromone glycoside, current chemical data classifies this compound as a diterpenoid glycoside. This guide will address this distinction, providing available data for this compound, a general overview of the coumarochromone glycoside structure, and standardized methodologies for the structural elucidation of such complex natural products.

This compound: A Diterpenoid Glycoside

Contrary to the initial query, this compound is cataloged in chemical databases as a diterpenoid glycoside. Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, often featuring a complex polycyclic structure. When linked to a sugar moiety (glycone), they form a diterpenoid glycoside. These compounds are known for their diverse biological activities. The available data for this compound is summarized below.

Data Presentation: this compound

| Property | Value | Source |

| CAS Number | 53452-34-9 | [1] |

| Molecular Formula | C₂₆H₄₄O₈ | [1] |

| Molecular Weight | 484.6 g/mol | [1] |

| Compound Type | Diterpenoid | [2] |

| Natural Source | Pteris cretica (Cretan brake fern) | [2][3] |

No publicly available NMR or other spectral data for the definitive structure of this compound were identified in the conducted research.

The Coumarochromone Glycoside Structure

Coumarochromones are a class of chemical compounds characterized by a core structure that integrates a coumarin (B35378) and a chromone (B188151) moiety. When a sugar molecule is attached to this aglycone, it forms a coumarochromone glycoside. These compounds are of interest for their potential pharmacological properties.

General Structure of a Coumarochromone Glycoside

The fundamental structure consists of the coumarochromone aglycone linked to a glycone (sugar) part. The sugar can be attached at various positions on the aglycone, most commonly at a hydroxyl group, forming an O-glycosidic bond.

Caption: General structure of a coumarochromone glycoside.

Note: As a specific image for the coumarochromone structure is not available, a placeholder is used in the DOT script. A chemical drawing software would be used to generate the actual image.

Experimental Protocols for Structural Elucidation of Glycosides

The determination of a novel glycoside's structure is a meticulous process involving isolation, purification, and spectroscopic analysis. The following outlines a generalized workflow applicable to diterpenoid glycosides like this compound and other glycosidic compounds.

Isolation and Purification Workflow

A multi-step chromatographic process is typically employed to isolate a pure compound from a crude plant extract.

Caption: Generalized workflow for the isolation of a glycoside.

Structural Elucidation Methodology

Once a pure compound is obtained, a combination of spectroscopic techniques is used for its structural determination.

-

Mass Spectrometry (MS):

-

Protocol: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide initial structural clues about the aglycone and sugar moieties.

-

Data: Provides the m/z (mass-to-charge ratio) of the molecular ion and its fragments.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A suite of NMR experiments are conducted in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

¹H NMR: Identifies the number and types of protons in the molecule.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting the aglycone to the glycone and for assembling the overall structure.

-

-

-

Data Presentation: NMR data is presented in a table of chemical shifts (δ) in parts per million (ppm).

-

Example Table for ¹³C NMR Data of a Hypothetical Coumarochromone Aglycone

| Carbon No. | Chemical Shift (δ, ppm) | Carbon Type |

| 2 | 160.5 | C=O |

| 3 | 112.8 | C |

| 4 | 178.2 | C=O |

| 4a | 104.5 | C |

| 5 | 162.1 | C-O |

| 6 | 98.9 | CH |

| 7 | 165.3 | C-O |

| 8 | 93.8 | CH |

| 8a | 157.6 | C |

| 9 | 154.2 | C |

| 10 | 113.5 | C |

| 10a | 123.7 | C |

| 1' | 56.4 | OCH₃ |

This is a representative table; actual chemical shifts will vary depending on the specific structure and substituents.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not documented, the structural elucidation process follows a clear logical progression.

Caption: Logical workflow for structural elucidation.

Conclusion

This guide clarifies that this compound is classified as a diterpenoid glycoside, providing its known chemical properties. While the initial premise of it being a coumarochromone glycoside is not supported by available data, we have provided a general overview of the coumarochromone structure. The detailed experimental workflows and data presentation formats outlined here represent the standard approach in natural product chemistry for the structural elucidation of glycosides, applicable to both diterpenoid and coumarochromone classes. This foundational knowledge is essential for researchers and professionals in the field of drug discovery and development from natural sources.

References

Methodological & Application

Application Notes and Protocols: Extraction of Creticoside C from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C, a pterosin-type sesquiterpenoid, is a natural product of interest found in certain plant species, notably within the Pteris genus. Pterosins and their glycosides have garnered attention for their potential biological activities. This document provides a detailed protocol for the extraction and isolation of this compound from plant material, based on established methodologies for closely related compounds isolated from Pteris cretica. The provided protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the typical yields of various pterosin compounds, including creticosides, obtained from the aerial parts of Pteris cretica. This data is extrapolated from methodologies that serve as the basis for the this compound protocol.

| Compound | Starting Plant Material (kg) | Fraction | Final Yield (mg) | Yield (%) |

| Creticolacton A | 5 | n-BuOH | 7.2 | 0.000144% |

| 13-hydroxy-2(R),3(R)-pterosin L | 5 | n-BuOH | 15.8 | 0.000316% |

| Creticoside A | 5 | n-BuOH | 8.1 | 0.000162% |

| Spelosin 3-O-β-d-glucopyranoside | 5 | n-BuOH | 7.3 | 0.000146% |

| Pterosin D | 5 | n-BuOH | 9.7 | 0.000194% |

| (3R)-pterosin W | 5 | n-BuOH | 11.1 | 0.000222% |

| (3R)-pterosin D 3-O-β-d-glucopyranoside | 5 | n-BuOH | 10.0 | 0.000200% |

| 3(R)-pteroside W | 5 | n-BuOH | 14.3 | 0.000286% |

| 2R,3R-pterosin L 3-O-β-d-glucopyranoside | 5 | n-BuOH | 15.0 | 0.000300% |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from plant material. The protocol is adapted from the successful isolation of Creticoside A and other pterosins from Pteris cretica.[1][2]

Plant Material Collection and Preparation

-

Plant Material: Aerial parts of Pteris cretica are collected. A voucher specimen should be deposited in a recognized herbarium for authentication.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried aerial parts are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent System: A solution of 70% (v/v) aqueous ethanol (B145695) is used as the extraction solvent.

-

Procedure:

-

Place 5 kg of the powdered plant material into a large-scale extraction vessel.

-

Add approximately 60 L of 70% aqueous ethanol to the vessel.

-

Macerate the plant material at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction.

-

Filter the extract to separate the liquid phase from the solid plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield of target compounds.

-

Combine the filtrates from all extraction cycles.

-

-

Concentration: The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude residue.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvents: Petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Procedure:

-

Suspend the crude residue (e.g., 803 g) in water.

-

Perform sequential extractions with solvents of increasing polarity, starting with petroleum ether, followed by dichloromethane, ethyl acetate, and finally n-butanol.

-

Collect each solvent fraction separately.

-

Concentrate each fraction under reduced pressure to obtain the petroleum ether fraction, dichloromethane fraction, EtOAc fraction, and n-BuOH fraction. Pterosides like this compound are typically enriched in the n-BuOH fraction.[2]

-

Chromatographic Purification

The n-BuOH fraction, being rich in glycosides, is subjected to a series of chromatographic steps for the isolation of this compound.

-

Column Chromatography (Silica Gel):

-

Apply the dried n-BuOH fraction (e.g., 130 g) to a silica (B1680970) gel column.

-

Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH), starting from a ratio of 10:1 and gradually increasing the polarity to 1:10.

-

Collect fractions of a defined volume (e.g., 200 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Size Exclusion Chromatography (Sephadex LH-20):

-

Subject the fractions containing the compounds of interest to further purification on a Sephadex LH-20 column using methanol as the mobile phase. This step aids in separating compounds based on their molecular size and removes polymeric impurities.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is achieved using a semi-preparative HPLC system equipped with a C18 reversed-phase column.

-

A typical mobile phase would be a gradient of methanol and water. The exact gradient program should be optimized to achieve the best separation for this compound. For a related compound, Creticoside A, a mobile phase of 55% MeOH/H₂O at a flow rate of 3.0 mL/min was used.[2]

-

Monitor the elution profile with a UV detector at wavelengths relevant for pterosins (e.g., 215, 258, and 310 nm).[3]

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Chromatographic purification scheme for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Creticoside C

Introduction

This document provides a detailed application note and protocol for the analysis of Creticoside C using High-Performance Liquid Chromatography (HPLC). This compound is a diterpenoid of significant interest in pharmaceutical research. The following protocols are intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the quantification of this compound.

Important Note: Initial literature searches revealed a significant lack of specific, validated HPLC methods for a compound explicitly named "this compound" with the molecular formula C₂₆H₄₄O₈. However, extensive information is available for a similarly named triterpenoid (B12794562) saponin, Hederacoside C (C₅₉H₉₆O₂₆). Given the potential for nomenclature ambiguity and the abundance of validated data for Hederacoside C, this application note will detail a widely accepted HPLC method for Hederacoside C as a comprehensive analytical example. Researchers intending to analyze this compound should use the information herein as a foundational guide and perform necessary method development and validation for their specific analyte.

Analytical Method: Hederacoside C

A validated Reverse Phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) or UV detector is presented for the determination of Hederacoside C. This method is suitable for the analysis of Hederacoside C in various matrices, including herbal extracts and pharmaceutical formulations.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 series or equivalent |

| Column | Phenomenex-Gemini C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Solvent A: Water : Acetonitrile : Orthophosphoric Acid (860:140:2 v/v/v) |

| Solvent B: Acetonitrile : Orthophosphoric Acid (998:2 v/v) | |

| Gradient | 0-40 min: 0-60% B |

| 40-41 min: 60-100% B | |

| 41-55 min: 100% B (isocratic) | |

| 55-56 min: Return to 0% B | |

| 56-70 min: Re-equilibration at 0% B | |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 50 µL |

Method Validation Summary

The following table summarizes the validation parameters for the Hederacoside C HPLC method.[1]

| Parameter | Result |

| Linearity Range | 0.03 - 0.15 mg/mL |

| Correlation Coefficient (r) | 0.9992 |

| Limit of Detection (LOD) | 0.011 mg/mL |

| Limit of Quantification (LOQ) | 0.032 mg/mL |

| Recovery | 99.69% - 100.90% |

| Precision (RSD%) | < 2% |

| Specificity (Peak Purity) | 0.996 |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Hederacoside C analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol (B129727) and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations within the linear range (e.g., 0.03, 0.06, 0.09, 0.12, and 0.15 mg/mL).

Sample Preparation (Example: Herbal Syrup)

-

Accurately weigh a quantity of syrup equivalent to the expected concentration of Hederacoside C.

-

Dilute the sample with a suitable solvent (e.g., methanol or a methanol-water mixture).

-

Vortex the solution for 5 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 15 minutes to pellet any excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis

-

Set up the HPLC system according to the chromatographic conditions listed in the table above.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak area for Hederacoside C.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of Hederacoside C in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of Hederacoside C.

Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, precise, and specific for the quantification of Hederacoside C.[1] This protocol can be readily adapted for routine quality control and research applications. For the analysis of this compound, this method can serve as a starting point for further method development and validation, which would require optimization of the mobile phase, column chemistry, and detection parameters specific to its chemical properties.

References

Application Notes and Protocols for the Quantification of Creticoside C in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a phenolic glycoside that has garnered interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and standardized protocols for the sensitive and reliable quantification of this compound in plasma, urine, and tissue homogenates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-MS/MS method, adapted from studies on structurally similar phenolic glycosides. These parameters provide a benchmark for method validation and performance.

| Parameter | Plasma | Urine | Tissue Homogenate |

| Linear Range | 1 - 2500 ng/mL | 5 - 5000 ng/mL | 10 - 10000 ng/g |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 10 ng/g |

| Intra-day Precision (RSD %) | 4.10% - 5.51% | < 10% | < 15% |

| Inter-day Precision (RSD %) | 5.24% - 6.81% | < 10% | < 15% |

| Accuracy (RE %) | -5.83% to -1.44% | ± 15% | ± 20% |

| Recovery (%) | 92.14% - 95.22% | > 85% | > 80% |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or a compound with similar chromatographic and mass spectrometric behavior.

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the biological matrix and removal of interfering substances.

Protein precipitation is a common and effective method for extracting small molecules from plasma.

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

Urine samples typically require dilution and filtration before analysis.

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.

-

To 100 µL of the supernatant, add 20 µL of the IS working solution and 880 µL of ultrapure water.

-

Vortex for 30 seconds.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Tissue samples require homogenization to release the analyte, followed by extraction.

-

Accurately weigh approximately 100 mg of the frozen tissue sample.

-

Add 500 µL of ice-cold homogenization buffer.

-

Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process.

-

To the homogenate, add 20 µL of the IS working solution.

-

Add 1 mL of ice-cold acetonitrile for protein precipitation and extraction.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes to pellet any remaining debris.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

A validated UPLC-MS/MS method is essential for the selective and sensitive quantification of this compound.

-

UPLC System: A high-performance UPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short run time (e.g., 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS need to be determined by direct infusion of the standard compounds.

Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of this compound in the unknown samples is determined from the calibration curve using a linear regression analysis.

Visualizations

Application Notes and Protocols for Creticoside C Anti-Mycobacterial Activity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-mycobacterial agents. Natural products are a promising source of new therapeutic leads. This document provides a detailed protocol for evaluating the in vitro anti-mycobacterial activity of Creticoside C, a natural compound. The primary method described is the determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's efficacy. These protocols are designed for researchers in microbiology, natural product chemistry, and drug development.

Data Presentation

Quantitative data from anti-mycobacterial activity screening should be summarized for clear interpretation and comparison. The following table provides a standardized format for presenting MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Mycobacterial Strains

| Compound | Mycobacterial Strain | MIC (µg/mL) | MIC (µM) | Positive Control (Drug) | Positive Control MIC (µg/mL) |

| This compound | M. tuberculosis H37Rv | [Insert Value] | [Insert Value] | Rifampicin | [Insert Value] |